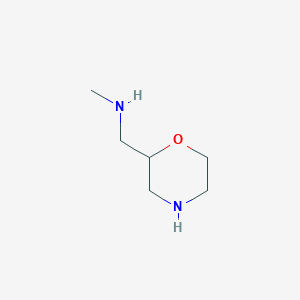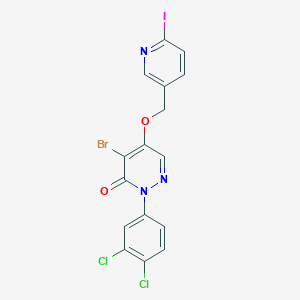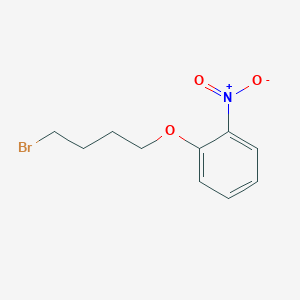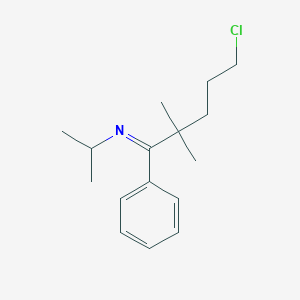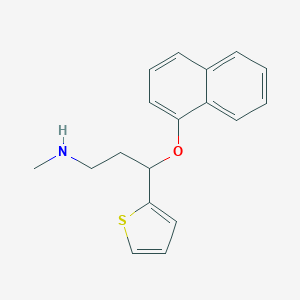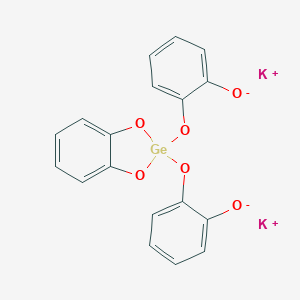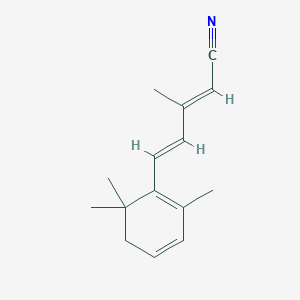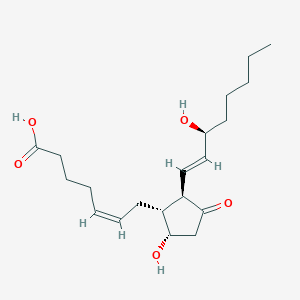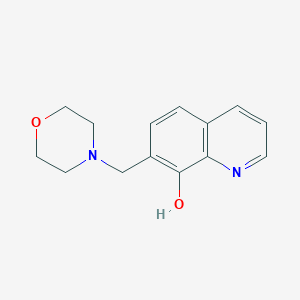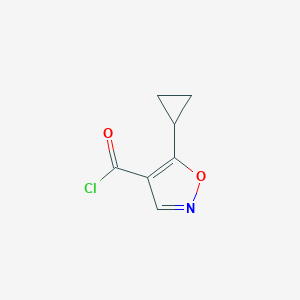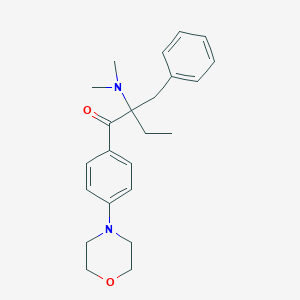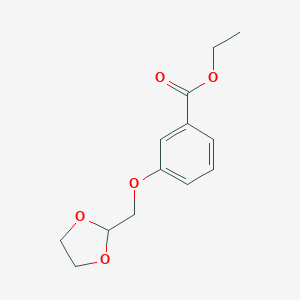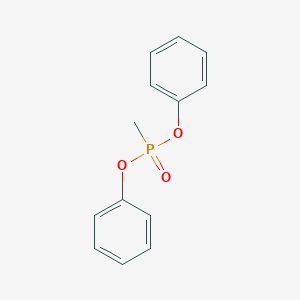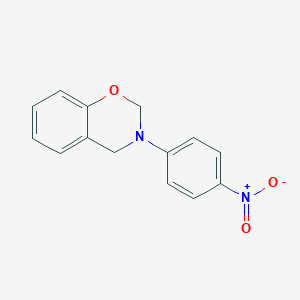
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, commonly known as NBD-BO, is a fluorescent probe that has been widely used in biochemical and physiological research. This compound is a member of the benzoxazine family, which has a variety of applications in the fields of polymer chemistry, materials science, and pharmaceuticals. NBD-BO is particularly useful in the study of protein-protein interactions and membrane dynamics due to its unique fluorescence properties.
Mechanism Of Action
The mechanism of action of NBD-BO is based on its unique fluorescence properties. This compound has a high fluorescence quantum yield and is highly sensitive to changes in its environment. When NBD-BO is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is dependent on the local environment of the molecule. Changes in the local environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence intensity of NBD-BO.
Biochemical And Physiological Effects
NBD-BO has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of NBD-BO is its high sensitivity to changes in its environment. This makes it a valuable tool for studying protein-protein interactions and membrane dynamics. NBD-BO is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of NBD-BO is its relatively short fluorescence lifetime, which can limit its use in certain applications.
Future Directions
There are many potential future directions for the use of NBD-BO in scientific research. One area of interest is the development of new biosensors based on NBD-BO. These biosensors could be used for the detection of specific molecules or in medical diagnostics. Another area of interest is the use of NBD-BO in the study of protein folding and misfolding. Finally, there is potential for the development of new fluorescent probes based on the benzoxazine family, which could have a variety of applications in materials science and nanotechnology.
Conclusion:
In conclusion, NBD-BO is a valuable tool for scientific research due to its unique fluorescence properties. This compound has been widely used in the study of protein-protein interactions and membrane dynamics, and has potential for use in the development of biosensors and other applications. While there are some limitations to the use of NBD-BO, its advantages make it a valuable addition to the toolkit of researchers in a variety of fields.
Synthesis Methods
The synthesis of NBD-BO involves the condensation of 4-nitrophenol and 3,4-dihydro-2H-1,3-benzoxazine in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of NBD-BO is relatively simple and can be carried out on a large scale.
Scientific Research Applications
NBD-BO has been extensively used as a fluorescent probe in various scientific research applications. One of the most common uses of NBD-BO is in the study of protein-protein interactions. This compound can be conjugated to proteins and used to monitor changes in fluorescence intensity upon binding to other proteins. NBD-BO has also been used to study the dynamics of cell membranes, lipid bilayers, and vesicles. In addition, NBD-BO has been used as a pH-sensitive probe and in the development of biosensors.
properties
CAS RN |
117483-13-3 |
|---|---|
Product Name |
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)13-7-5-12(6-8-13)15-9-11-3-1-2-4-14(11)19-10-15/h1-8H,9-10H2 |
InChI Key |
MZWHCNREOZUGME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
3-(4-NITROPHENYL)-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



